3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and various functional groups such as a fluorophenyl group, a methylthio group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an azide and an alkyne to form the triazole ring. The reaction is usually carried out under copper-catalyzed conditions (CuAAC) in the presence of a base such as triethylamine.
Formation of the Quinazoline Ring: The quinazoline ring is formed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of Functional Groups: The fluorophenyl, methylthio, and carboxamide groups are introduced through various substitution and coupling reactions. These steps may involve reagents such as fluorobenzene, methylthiol, and benzylamine, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism of action depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 3-(2-bromophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 3-(2-methylphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Uniqueness
The uniqueness of 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to biological targets, improve metabolic stability, and alter its physicochemical properties compared to its analogs.
Properties
Molecular Formula |
C24H18FN5O2S |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18FN5O2S/c1-33-16-9-6-14(7-10-16)13-26-23(31)15-8-11-18-20(12-15)30-22(27-24(18)32)21(28-29-30)17-4-2-3-5-19(17)25/h2-12,29H,13H2,1H3,(H,26,31) |
InChI Key |
UPGZBZONEJLITL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F |
Origin of Product |
United States |
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